![molecular formula C10H14O B14434151 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one CAS No. 76779-13-0](/img/structure/B14434151.png)
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethylbicyclo[321]oct-6-en-3-one is a bicyclic organic compound with the molecular formula C10H14O It is characterized by its unique bicyclo[321]octane framework, which includes two methyl groups at positions 2 and 7 and a ketone functional group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one typically involves the following steps:
Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving dienes and dienophiles. For example, the Diels-Alder reaction between a suitable diene and a dienophile can form the bicyclo[3.2.1]octane framework.
Functional Group Introduction: The introduction of the ketone functional group at position 3 can be accomplished through oxidation reactions. Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions to achieve the desired oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The ketone functional group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups at positions 2 and 7 can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents due to its distinct chemical properties.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one involves its interaction with molecular targets and pathways. The ketone functional group can participate in nucleophilic addition reactions, forming intermediates that can further undergo various transformations. The bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylbicyclo[3.2.1]octane: Similar bicyclic structure but lacks the ketone functional group.
4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one: Similar structure with different positions of methyl groups and ketone.
Bicyclo[3.2.1]octane: Parent compound without methyl or ketone substitutions.
Uniqueness
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one is unique due to the specific positioning of its methyl groups and ketone functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.
Propiedades
Número CAS |
76779-13-0 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2,7-dimethylbicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C10H14O/c1-6-3-8-4-9(6)7(2)10(11)5-8/h3,7-9H,4-5H2,1-2H3 |
Clave InChI |
SPTCQXAFSVTXMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CC(CC1=O)C=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)

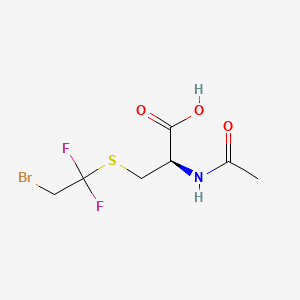

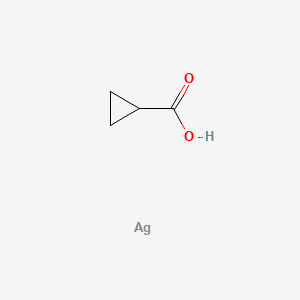
![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
silane](/img/structure/B14434100.png)
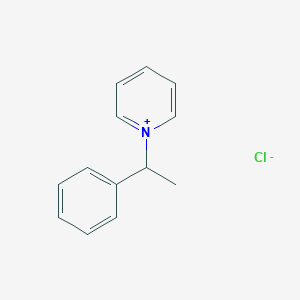

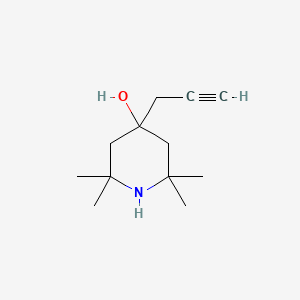
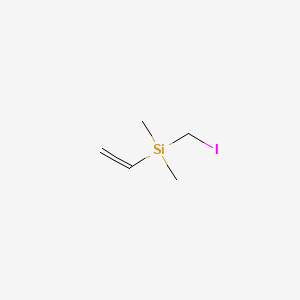
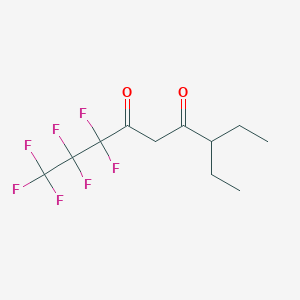

![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)
